rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis
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Overview
Description
rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis is a chemical compound with a complex structure It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves the use of aminomethylating agents under controlled conditions.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanolhydrochloride: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
cis-3-(aminomethyl)cyclohexylmethanolhydrochloride: Another similar compound with a different ring structure.
Uniqueness
rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis is unique due to its specific ring structure and the presence of the aminomethyl group
Properties
Molecular Formula |
C7H16ClNO |
---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
[(1S,3R)-3-(aminomethyl)cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-6-1-2-7(3-6)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 |
InChI Key |
HHHAAXPJMZDPAO-HHQFNNIRSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CN)CO.Cl |
Canonical SMILES |
C1CC(CC1CN)CO.Cl |
Origin of Product |
United States |
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